Clocapramine
描述
氯卡普拉明,也称为 3-氯卡匹胺,是一种非典型抗精神病药,属于亚胺芪类。它于 1974 年由 Yoshitomi 在日本推出,用于治疗精神分裂症。 除了主要用于治疗精神病外,氯卡普拉明还被用于增强抗抑郁药在治疗焦虑和恐慌中的作用 .
准备方法
合成路线和反应条件: 氯卡普拉明的合成涉及 3-氯-10,11-二氢-5H-二苯并[b,f]氮杂卓与 1-(3-氯丙基)-4-哌啶-1-基哌啶-4-甲酰胺的反应。 该反应通常需要二甲基甲酰胺 (DMF) 等溶剂和碳酸钾 (K2CO3) 等碱在回流条件下进行 .
工业生产方法: 氯卡普拉明的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 在氯卡普拉明的工业生产中,通常使用自动化系统和高效液相色谱 (HPLC) .
化学反应分析
反应类型: 氯卡普拉明会经历各种化学反应,包括:
氧化: 氯卡普拉明可以被氧化形成相应的 N-氧化物衍生物。
还原: 氯卡普拉明的还原会导致其还原胺衍生物的形成。
常用试剂和条件:
氧化: 通常使用过氧化氢 (H2O2) 或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.
主要产品:
氧化: N-氧化物衍生物。
还原: 还原胺衍生物。
取代: 具有各种官能团的取代衍生物.
科学研究应用
氯卡普拉明具有广泛的科学研究应用:
化学: 用作亚胺芪衍生物及其化学性质研究中的参考化合物。
生物学: 研究其对神经递质受体的作用及其潜在的神经保护特性。
医学: 主要用于治疗精神分裂症,以及作为治疗焦虑和恐慌症的辅助治疗。
工业: 用于开发新型抗精神病药物以及药理学研究 .
作用机制
氯卡普拉明作为多巴胺 D2、血清素 5-HT2A、α-1 肾上腺素能和 α-2 肾上腺素能受体的拮抗剂。它不抑制血清素或去甲肾上腺素的再摄取。氯卡普拉明对 5-HT2A 受体的亲和力大于对 D2 受体的亲和力,这使其具有非典型抗精神病的特征。 该化合物还显示出对 sigma-1 受体 (SIGMAR1) 的亲和力,这可能与其治疗作用有关 .
类似化合物:
卡匹胺: 另一种具有抗精神病特性的亚胺芪衍生物。
莫沙普拉明: 非典型抗精神病药,具有类似的作用机制。
氟哌啶醇: 一种具有不同受体特征的典型抗精神病药.
比较: 与 D2 受体相比,氯卡普拉明对 5-HT2A 受体具有更高的亲和力,这导致其诱发锥体外系症状的倾向较低。这使其区别于氟哌啶醇等典型抗精神病药。 与莫沙普拉明等其他非典型抗精神病药相比,氯卡普拉明具有独特的受体结合特征和治疗作用 .
相似化合物的比较
Carpipramine: Another iminostilbene derivative with antipsychotic properties.
Mosapramine: Atypical antipsychotic with a similar mechanism of action.
Penfluridol: A typical antipsychotic with a different receptor profile.
Comparison: Clocapramine is unique in its higher affinity for the 5-HT2A receptor compared to the D2 receptor, which results in a lower propensity for inducing extrapyramidal symptoms. This distinguishes it from typical antipsychotics like penfluridol. Compared to other atypical antipsychotics like mosapramine, this compound has a distinct receptor binding profile and therapeutic effects .
属性
IUPAC Name |
1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKXHSIKKNOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28058-62-0 (di-hydrochloride), 65016-29-7 (di-hydrochloride monohydrate) | |
Record name | Clocapramine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1057749 | |
Record name | Clocapramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47739-98-0, 28058-62-0 | |
Record name | Clocapramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47739-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clocapramine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clocapramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clocapramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCAPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EEL1GB72K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
181-183 | |
Record name | Clocapramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。